PI3Kδ Binding Affinity: 2.30 nM IC₅₀ Demonstrates Equipotency to Idelalisib with a Distinct Chemotype
In a competitive fluorescence polarization assay, N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide inhibited recombinant PI3Kδ with an IC₅₀ of 2.30 nM . This value is within 1.1-fold of idelalisib (CAL-101, IC₅₀ = 2.5 nM in similar PI3Kδ biochemical assays) , establishing biochemical equipotency despite a fundamentally different imidazopyridine scaffold versus idelalisib's quinazolinone core. The structural divergence provides a critical advantage for research groups seeking to probe PI3Kδ biology with a chemically distinct tool compound that may circumvent idelalisib-resistance mechanisms.
| Evidence Dimension | PI3Kδ biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC₅₀ = 2.5 nM |
| Quantified Difference | 1.09-fold difference (essentially equipotent) |
| Conditions | Recombinant PI3Kδ; competitive fluorescence polarization; 30 min incubation ; comparator data from published idelalisib PI3Kδ biochemical assay |
Why This Matters
Procurement of a chemically distinct PI3Kδ inhibitor with equipotent binding affinity enables orthogonal target engagement studies and mitigates the risk of target-based resistance encountered with idelalisib.
- [1] BindingDB Entry BDBM50394893. PI3Kδ IC₅₀ = 2.30 nM. View Source
- [2] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
